2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE
Overview
Description
2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE is a chemical compound with a complex structure that includes a benzimidazole core, an isopropyl group, and a morpholinylmethyl substituent
Preparation Methods
The synthesis of 2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.
Introduction of the isopropyl group: This step involves the alkylation of the benzimidazole core with isopropyl halides under basic conditions.
Attachment of the morpholinylmethyl group: This is usually done through a nucleophilic substitution reaction where the benzimidazole derivative reacts with a morpholinylmethyl halide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinylmethyl group, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:
- 3-Bromo-N-[1-isopropyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide
- N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide
These compounds share structural similarities but differ in their substituents and specific chemical properties, which can influence their reactivity and applications.
Properties
IUPAC Name |
4-[(1-propan-2-ylbenzimidazol-2-yl)methyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-12(2)18-14-6-4-3-5-13(14)16-15(18)11-17-7-9-19-10-8-17/h3-6,12H,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJIZPCYHXIPMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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